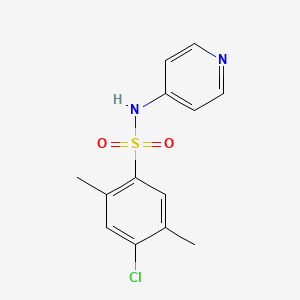![molecular formula C13H9F3N2O2S B5534583 N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5534583.png)
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide is a compound with a unique molecular structure that incorporates a trifluoromethyl group, which is known for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties. These properties can alter the physicochemical characteristics of molecules, such as lipophilicity, acidity, and hydrogen bonding capabilities, enhancing their bioactivity and stability.
Synthesis Analysis
Recent literature highlights various methods for the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids, which serve as precursors for compounds like N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-furamide. Methods include asymmetric additions across the carbon–nitrogen double bond of imines derived from esters of 3,3,3-trifluoropyruvic acid, achieving medium to high levels of stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012).
Molecular Structure Analysis
The trifluoromethyl group's introduction into heterocycles, including its impact on molecular structure, is a subject of ongoing research. It has been reported that N-trifluoromethyl motifs in heterocycles could significantly enhance metabolic stability and lipophilicity compared to their N-CH3 counterparts, highlighting the potential of such modifications in drug design (Lei et al., 2023).
Chemical Reactions and Properties
The reactivity of alkyl phosphites with nitrogen-containing compounds to synthesize α-amino-, β-amino-, and/or enaminophosphonates showcases the versatility of incorporating nitrogen and fluorine atoms into complex molecules. These compounds play significant roles in pharmaceutical chemistry due to their bioactivity (Abdou, Barghash, & Bekheit, 2015).
Safety and Hazards
特性
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-4-1-2-5-9(8)17-12(21)18-11(19)10-6-3-7-20-10/h1-7H,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDMIKJMVNACMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-carbonyl)-3-(2-trifluoromethyl-phenyl)-thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



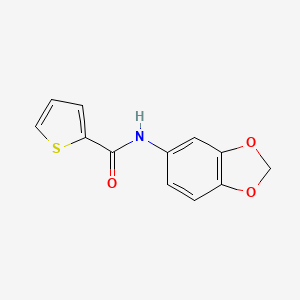
![9-[3-(methylthio)benzyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5534530.png)
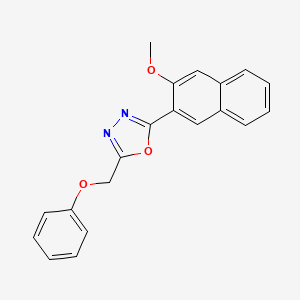
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylpropanamide](/img/structure/B5534538.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]cyclopentanecarboxamide](/img/structure/B5534547.png)
![2-[4-(4-morpholinylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5534555.png)
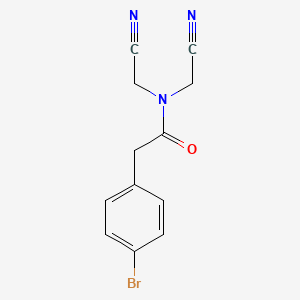
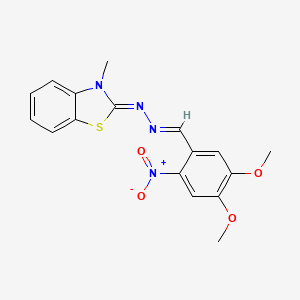
![6-amino-3-isopropyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B5534573.png)

![methyl 3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5534582.png)
